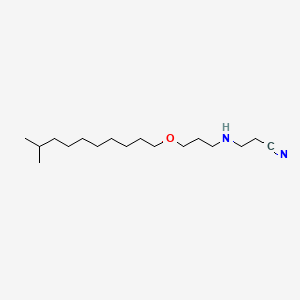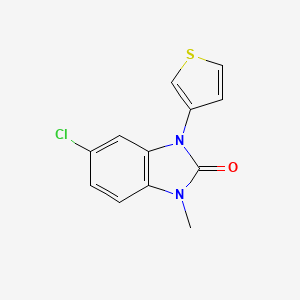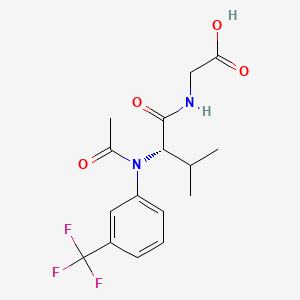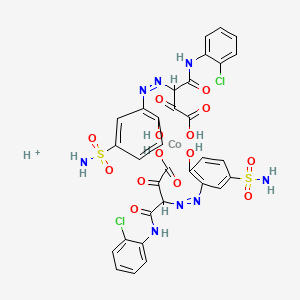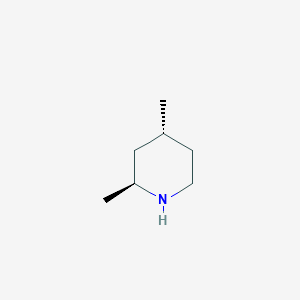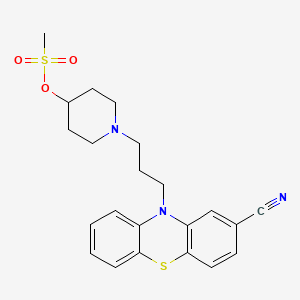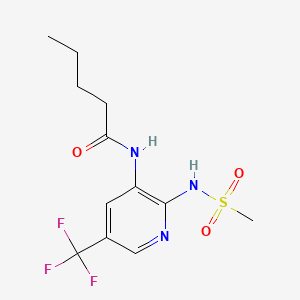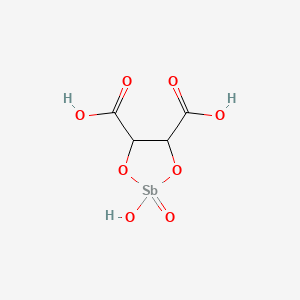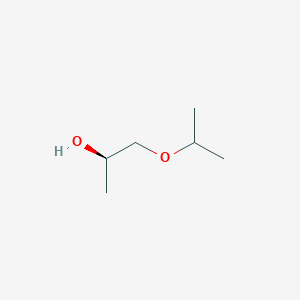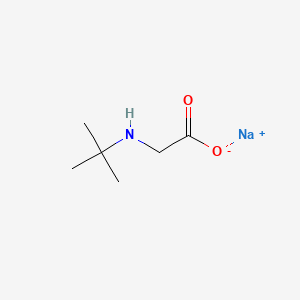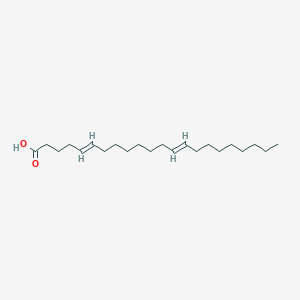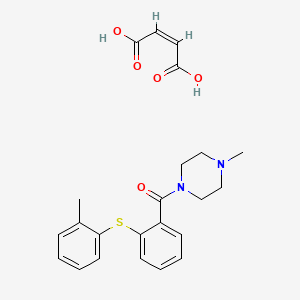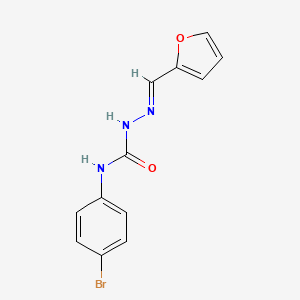
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(p-bromophenyl)semicarbazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparaison Avec Des Composés Similaires
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone can be compared with other similar compounds such as:
2-Furaldehyde semicarbazone: This compound lacks the bromophenyl group and has different chemical and biological properties.
4-Phenyl semicarbazone: This compound has a phenyl group instead of a bromophenyl group, leading to variations in its reactivity and applications.
5-Nitro-2-furaldehyde semicarbazone: This compound contains a nitro group, which significantly alters its chemical behavior and biological activity.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Propriétés
Numéro CAS |
119034-19-4 |
|---|---|
Formule moléculaire |
C12H10BrN3O2 |
Poids moléculaire |
308.13 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-[(E)-furan-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H10BrN3O2/c13-9-3-5-10(6-4-9)15-12(17)16-14-8-11-2-1-7-18-11/h1-8H,(H2,15,16,17)/b14-8+ |
Clé InChI |
UAIJGAUYEJXSGX-RIYZIHGNSA-N |
SMILES isomérique |
C1=COC(=C1)/C=N/NC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1=COC(=C1)C=NNC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



